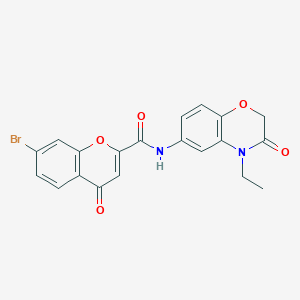![molecular formula C26H20N2O5 B11298807 3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11298807.png)
3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound that belongs to the quinolone family. Quinolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) typically involves the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (Et3N). During this process, 4-formyl-2-quinolone is formed as an intermediate, which then reacts with the parent quinolone under the same conditions to yield the desired product . The structure of the obtained products is confirmed using techniques such as NMR, IR, and mass spectrometry .
化学反応の分析
3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-COVID-19 drug due to its ability to bind to the SARS-CoV-2 main protease (Mpro) with good affinity . Additionally, its unique structure makes it a valuable candidate for the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems .
作用機序
The mechanism of action of 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its binding to the SARS-CoV-2 main protease inhibits the protease’s activity, thereby preventing the virus from replicating . The compound’s effects are mediated through various molecular pathways, depending on the specific application and target .
類似化合物との比較
Compared to other quinolone derivatives, 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique methoxyphenyl group, which imparts distinct chemical and biological properties. Similar compounds include 3,3’-methylenebis(4-hydroxyquinolin-2(1H)-one) and 3,3’-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), which share the quinolone core structure but differ in their substituents and overall properties .
特性
分子式 |
C26H20N2O5 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-(2-methoxyphenyl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20N2O5/c1-33-19-13-7-4-10-16(19)20(21-23(29)14-8-2-5-11-17(14)27-25(21)31)22-24(30)15-9-3-6-12-18(15)28-26(22)32/h2-13,20H,1H3,(H2,27,29,31)(H2,28,30,32) |
InChIキー |
SUYMEUIKIXSZTL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(C2=C(C3=CC=CC=C3NC2=O)O)C4=C(C5=CC=CC=C5NC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B11298745.png)
![2-oxo-N-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11298753.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11298761.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B11298765.png)
![[4-(Prop-2-en-1-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11298767.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11298768.png)
![1-(Azepan-1-yl)-2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B11298771.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11298778.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298782.png)
![N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11298787.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11298788.png)

